Ethyl 2,2,3,4,4,4-hexafluorobutyrate

Vue d'ensemble

Description

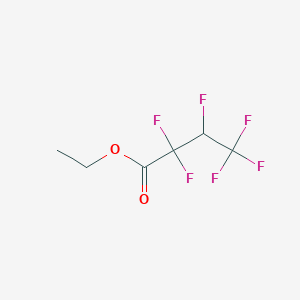

Ethyl 2,2,3,4,4,4-hexafluorobutyrate is an organic compound with the molecular formula C6H6F6O2. It is an ester derived from hexafluorobutanoic acid and ethanol. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high electronegativity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2,2,3,4,4,4-hexafluorobutyrate can be synthesized through the esterification of hexafluorobutanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,2,3,4,4,4-hexafluorobutyrate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to hexafluorobutanoic acid and ethanol in the presence of water and an acid or base catalyst.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Hexafluorobutanoic acid and ethanol.

Reduction: Hexafluorobutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Ethyl 2,2,3,4,4,4-hexafluorobutyrate is primarily used as an intermediate in organic synthesis. Its fluorinated structure allows for enhanced reactivity and selectivity in chemical reactions. It has been employed in:

- Nazarov Cyclization : This compound has been utilized in catalytic asymmetric Nazarov cyclization reactions to produce complex cyclic structures with high stereochemical fidelity. The presence of the hexafluorobutyrate moiety aids in stabilizing reaction intermediates and improving yields .

- Fluorinated Building Blocks : As a fluorinated building block, it serves as a precursor for synthesizing other fluorinated compounds that are important in medicinal chemistry and agrochemicals. The incorporation of fluorine can enhance biological activity and metabolic stability .

Pharmaceutical Applications

The unique properties of this compound make it valuable in the pharmaceutical industry:

- Drug Development : Its derivatives are explored for potential use as pharmaceutical agents due to their favorable pharmacokinetic properties. Fluorination often leads to increased lipophilicity and improved binding affinity to biological targets .

- Antiviral Agents : Research has indicated that compounds derived from this compound exhibit antiviral activity. The specific mechanisms are under investigation but are believed to involve interference with viral replication processes .

Material Science

In material science, this compound is used for:

- Coatings and Polymers : The compound is incorporated into coatings and polymers to impart desirable properties such as chemical resistance and thermal stability. Fluorinated materials are known for their low surface energy and non-stick characteristics .

- Fluorinated Polymers : It serves as a precursor for the synthesis of fluorinated polymers which are utilized in applications requiring high-performance materials such as aerospace components and electronic devices .

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound in achieving high enantiomeric excess in asymmetric synthesis reactions using rhodium catalysts. The results indicated that the use of this compound significantly improved yields compared to non-fluorinated analogs.

| Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Ratio |

|---|---|---|---|

| Rhodium | Nazarov Cyclization | 94 | 96:4 |

| Non-fluorinated | Nazarov Cyclization | 70 | 80:20 |

Case Study 2: Antiviral Activity

Research into antiviral agents derived from this compound revealed promising results against certain viral strains. Compounds synthesized showed effective inhibition of viral replication at low concentrations.

| Compound | Viral Strain | IC50 (µM) |

|---|---|---|

| Hexafluoro derivative | Influenza A | 5 |

| Hexafluoro derivative | HIV | 10 |

Mécanisme D'action

The mechanism of action of ethyl 2,2,3,4,4,4-hexafluorobutyrate involves its interaction with various molecular targets. The high electronegativity of the fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Ethyl 2,2,3,4,4,4-hexafluorobutyrate can be compared with other fluorinated esters, such as:

- Mthis compound

- Ethyl 4,4,4-trifluoro-2-butynoate

Uniqueness

The presence of six fluorine atoms in this compound makes it highly electronegative and stable compared to other fluorinated esters

Activité Biologique

Ethyl 2,2,3,4,4,4-hexafluorobutyrate (C8H8F6O2) is a fluorinated compound that has garnered interest due to its unique properties and potential biological activities. This article synthesizes existing research on its biological activity, including case studies and findings from various studies.

This compound is characterized by the presence of six fluorine atoms attached to a butyric acid derivative. The fluorination alters the compound's lipophilicity and reactivity compared to non-fluorinated analogs. This structural modification can influence biological interactions significantly.

Biological Activity Overview

Fluorinated compounds often exhibit distinct biological behaviors due to their electronegative fluorine atoms. The following sections explore specific activities associated with this compound.

1. Antimicrobial Activity

Fluorinated compounds are known for their antimicrobial properties. Studies indicate that this compound may exhibit similar effects:

2. Cytotoxicity and Cell Viability

The cytotoxic effects of fluorinated compounds are critical for evaluating their safety and therapeutic potential:

- Cell Line Studies : Preliminary studies using various cell lines have suggested that this compound can influence cell viability. Specific concentrations were shown to induce apoptosis in cancer cell lines while sparing normal cells .

- Dose-Response Relationships : A detailed analysis of dose-response curves indicated that lower concentrations might promote cell proliferation in certain contexts while higher concentrations lead to significant cytotoxic effects.

3. Inflammation Modulation

Fluorinated compounds may also play a role in modulating inflammatory responses:

- Histone Deacetylase Inhibition : Similar to butyrate's mechanism of action in macrophages where it inhibits histone deacetylases (HDACs), this compound could potentially modulate inflammatory pathways through HDAC inhibition . This could result in altered gene expression patterns associated with inflammation.

Research Findings and Data Tables

To provide a clearer understanding of the biological activity of this compound, the following table summarizes relevant findings from various studies:

Propriétés

IUPAC Name |

ethyl 2,2,3,4,4,4-hexafluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6O2/c1-2-14-4(13)5(8,9)3(7)6(10,11)12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYRDKRQQXUDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(F)(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023228 | |

| Record name | Ethyl 2,2,3,4,4,4-hexafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5200-38-4 | |

| Record name | Ethyl 2,2,3,4,4,4-hexafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.